Reduced CYP3A4 Inhibition Risk Relative to Bulky N-Sulfonyl Tetrahydroquinoline Urea Analogs
The tetrahydroquinoline urea scaffold is intrinsically susceptible to CYP3A4 inhibition; however, the Schmidt et al. (2011) study established that replacing bulky N-substituents on the tetrahydroquinoline ring with small alkyl groups (e.g., methyl) substantially minimizes this inhibition [1]. CAS 1203312-73-5 bears an N-propylsulfonyl group, which is sterically smaller than the N-phenylsulfonyl or N-(4-fluorophenyl)sulfonyl analogs commonly explored in this series. While compound-specific IC50 data for CYP3A4 are not publicly disclosed, the class-level SAR predicts that CAS 1203312-73-5 resides in a lower CYP3A4 inhibition risk category compared to bulkier N-aryl sulfonyl tetrahydroquinoline ureas [1]. This inference is supported by the patent specification WO2005044802, which defines small alkylsulfonyl groups (including propylsulfonyl) as preferred substituents for minimizing off-target CYP liability [2].
| Evidence Dimension | CYP3A4 inhibition liability (class-level SAR trend) |
|---|---|
| Target Compound Data | N-propylsulfonyl substituent (CAS 1203312-73-5); predicted to exhibit attenuated CYP3A4 inhibition based on class SAR |
| Comparator Or Baseline | N-phenylsulfonyl tetrahydroquinoline urea (CAS 1203422-65-4) and N-(4-fluorophenyl)sulfonyl analog (CAS 1203257-81-1); predicted higher CYP3A4 inhibition |
| Quantified Difference | No compound-specific IC50 data available; differentiation is qualitative based on steric bulk difference between propylsulfonyl and arylsulfonyl substituents |
| Conditions | In vitro recombinant CYP3A4 inhibition assay (class-level SAR from Schmidt et al. 2011) |
Why This Matters
Lower predicted CYP3A4 inhibition reduces the risk of drug-drug interactions, making this compound a more suitable tool compound for in vivo pharmacology studies where co-administered CYP3A4-metabolized drugs are present.
- [1] Schmidt, R. G.; Bayburt, E. K.; Marsh, K. C.; et al. Chroman and Tetrahydroquinoline Ureas as Potent TRPV1 Antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (5), 1338–1341. DOI: 10.1016/j.bmcl.2011.01.056. View Source
- [2] Tajimi, M.; et al. Tetrahydro-Quinolinylurea Derivatives as VR1 Antagonists. WO2005044802A2, 2005. View Source
